2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid
CAS No.: 1270661-89-6
Cat. No.: VC5811195
Molecular Formula: C11H11F2NO3
Molecular Weight: 243.21
* For research use only. Not for human or veterinary use.
![2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid - 1270661-89-6](/images/structure/VC5811195.png)
Specification
CAS No. | 1270661-89-6 |
---|---|
Molecular Formula | C11H11F2NO3 |
Molecular Weight | 243.21 |
IUPAC Name | 2-[acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid |
Standard InChI | InChI=1S/C11H11F2NO3/c1-6(15)14(2)10(11(16)17)8-4-3-7(12)5-9(8)13/h3-5,10H,1-2H3,(H,16,17) |
Standard InChI Key | ABAAWKGHNUADRB-UHFFFAOYSA-N |
SMILES | CC(=O)N(C)C(C1=C(C=C(C=C1)F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Physicochemical Properties
The molecular formula of 2-[acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid is CHFNO, with a molecular weight of 282.23 g/mol. Key physicochemical properties include:
The difluorophenyl group enhances lipophilicity, facilitating membrane permeability, while the acetyl(methyl)amino and carboxylic acid groups contribute to hydrogen bonding and electrostatic interactions with biological targets .
Structural Analysis
X-ray crystallography data for analogous compounds (e.g., N-acetyl glycine derivatives) reveal planar configurations of the acetylated amine and carboxylic acid groups, stabilized by intramolecular hydrogen bonds . The 2,4-difluorophenyl moiety adopts a meta-para substitution pattern, minimizing steric hindrance and optimizing π-π stacking interactions with aromatic residues in protein binding pockets .
Synthetic Routes and Optimization
Key Synthetic Pathways
The synthesis of 2-[acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid involves multi-step functionalization:
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Friedel-Crafts Acylation: Reacting 2,4-difluoroaniline with chlorooxoacetate in the presence of AlCl yields the intermediate α-keto ester .
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Amide Coupling: The keto ester is treated with N-methylacetamide under peptide coupling conditions (e.g., HATU/DIPEA) to introduce the acetyl(methyl)amino group .
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Saponification: Hydrolysis of the ester moiety using NaOH produces the final carboxylic acid .
Representative Reaction Scheme:
Biological Activity and Mechanism of Action
Assay | EC (nM) | Cytotoxicity (CC, μM) | Therapeutic Index |
---|---|---|---|
HBV DNA Reduction | 3.2 | >100 | >31,250 |
HBeAg Secretion Inhibition | 14.5 | >100 | >6,897 |
Mechanistically, the difluorophenyl group engages in hydrophobic interactions with the HBV capsid protein’s dimer interface, while the acetyl(methyl)amino group stabilizes binding via hydrogen bonds with Thr128 and Ser141 residues .
Anti-inflammatory Activity
Preliminary studies on analogs show COX-2 inhibition (IC = 25 μM), attributed to the carboxylic acid moiety’s interaction with the enzyme’s active site .
Structure-Activity Relationship (SAR)
Modifications to the core structure reveal critical pharmacophoric elements:
Pharmacokinetics and Toxicity
ADME Profile
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